4-Nitro-1-butyne

Description

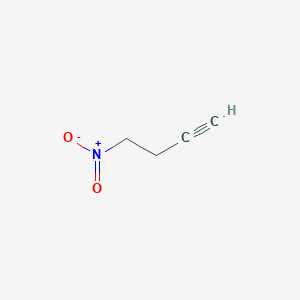

4-Nitro-1-butyne (C₄H₅NO₂) is a nitro-substituted alkyne with a terminal triple bond and a nitro group (-NO₂) at the fourth carbon position. This compound is of interest in organic synthesis due to its reactivity, particularly in cycloaddition reactions and as a precursor to nitro-containing heterocycles. Its structure combines the electron-withdrawing nitro group with the sp-hybridized carbon of the alkyne, leading to unique electronic properties that influence its stability and reactivity .

Properties

CAS No. |

1296868-24-0 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

4-nitrobut-1-yne |

InChI |

InChI=1S/C4H5NO2/c1-2-3-4-5(6)7/h1H,3-4H2 |

InChI Key |

ZCGJEIIMOWMWMU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-1-butyne can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butyne with silver nitrite in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Another method involves the nitration of 1-butyne using a mixture of nitric acid and sulfuric acid. This reaction requires careful control of temperature and concentration to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow nitration of 1-butyne in a specialized reactor. This method allows for better control over reaction conditions and improved safety compared to batch processes. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-butyne undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroalkenes or nitroalkanes.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitroalkenes, nitroalkanes.

Reduction: Aminoalkynes.

Substitution: Azidoalkynes, other substituted alkynes.

Scientific Research Applications

4-Nitro-1-butyne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies.

Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-nitro-1-butyne involves its reactivity as a terminal alkyne and the presence of the nitro group. The nitro group can participate in electron-withdrawing interactions, making the alkyne more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, including nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Limitations of Available Evidence

Further peer-reviewed studies are necessary to validate the comparative data presented here.

Biological Activity

4-Nitro-1-butyne (C4H5NO2) is an organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C4H5NO2

- SMILES Notation : C#CC(C)(N)=O

This compound is characterized by a nitro group attached to a butyne structure, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reactivity : The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS) that may induce oxidative stress in cells.

- Inhibition of Enzymatic Activity : Studies have shown that nitroalkynes can inhibit various enzymes, including those involved in metabolic pathways.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against certain bacterial strains, potentially through disruption of cell membrane integrity or interference with metabolic processes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The following table presents findings from various studies:

The IC50 values indicate that while the compound exhibits cytotoxic effects, it may be selectively toxic to certain cancer cell lines.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Research on Cytotoxic Effects

In another study focusing on the cytotoxic effects of this compound, researchers observed that treatment with the compound led to apoptosis in cancer cells via activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further exploration into its mechanisms and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.